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molecular formula C8H16O3 B8810008 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol CAS No. 102147-75-1

2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol

Cat. No. B8810008
M. Wt: 160.21 g/mol
InChI Key: OCUBTJWUNITBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06579981B1

Procedure details

To a suspension of lithium aluminium hydride (2.87 g, 76 mmol) in tetrahydrofuran (125 ml), a solution of triethyl 1,1,2-ethanetricarboxylate (9.2 ml, 9.85 g, 40 mmol) in tetrahydrofuran (25 ml) was added dropwise with stirring over 2 hours. Excess reagent was then quenched with aqueous tetrahydrofuran (1:2). The inorganic salts were filtered off and washed with ethanol (100 ml). The filtrate and washings were combined and the solvent was evaporated under reduced pressure to afford a colourless oil (4.85 g). To a suspension of this oil in acetone (100 ml), 2,2-dimethoxypropane (25 ml) and p-toluenesulphonic acid monohydrate (2.3 g, 12 mmol) were added and the mixture was stirred for 1 hour. The resulting solution was neutralised with Amberlite IR 45 (OH− form, methanol washed), filtered and the solvent evaporated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with chloroform-methanol mixtures (40:1 and 25:1) to afford 5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxan as a colourless liquid (3.01 g, 47%); νmax (film) 3420, 2940, 1375, 1200 and 1080 cm−1; δH (CDCl3) 1.34-1.70 (8H, m, C(CH3)2 and CH2CH2OH), 1.7-2.1 (1H, m, CH), 2.15 (1H, br, D2O exchangeable, OH), and 3.5-4.0 (6H, m, 3×CH2O); (Found: C, 58.33; H, 10.11%. C8H16O3 0.25H2O requires C, 58.34; H, 10.10%. [M−CH3]+ found 145.0864; C7H13O3 requires 145.0865).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([O:6][CH3:7])([CH3:5])[CH3:4].[OH2:8].[C:9]1([CH3:19])C=CC(S(O)(=O)=O)=C[CH:10]=1>CC(C)=O>[OH:8][CH2:10][CH2:9][CH:19]1[CH2:7][O:6][C:3]([CH3:5])([CH3:4])[O:2][CH2:1]1 |f:1.2|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
2.3 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting solution was neutralised with Amberlite IR 45 (OH− form, methanol washed)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with chloroform-methanol mixtures (40:1 and 25:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCC1COC(OC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.01 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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